molecular formula C25H28N4O4S B2885870 1-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole CAS No. 1203055-20-2

1-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole

Cat. No.: B2885870
CAS No.: 1203055-20-2
M. Wt: 480.58
InChI Key: ZGDVIVOBVNOFNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole is a heterocyclic molecule featuring a 1,3-benzodiazole core substituted with a phenoxymethyl group and a piperidinylmethyl moiety. The piperidine ring is further functionalized with a sulfonyl group linked to a 3,5-dimethylisoxazole.

The synthesis likely involves multi-step processes, including:

Suzuki-Miyaura cross-coupling for aryl-aryl bond formation.

Reductive amination to link the piperidine and benzodiazole groups.

Sulfonation to introduce the 3,5-dimethylisoxazole sulfonyl moiety, analogous to methods in .
Structural elucidation would employ techniques like X-ray crystallography (using SHELX software ) and spectroscopic methods (NMR, FTIR) .

Properties

IUPAC Name

3,5-dimethyl-4-[4-[[2-(phenoxymethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]sulfonyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O4S/c1-18-25(19(2)33-27-18)34(30,31)28-14-12-20(13-15-28)16-29-23-11-7-6-10-22(23)26-24(29)17-32-21-8-4-3-5-9-21/h3-11,20H,12-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDVIVOBVNOFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)CN3C4=CC=CC=C4N=C3COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of o-Phenylenediamine

The benzodiazole core is synthesized via cyclization of o-phenylenediamine (1 ) with formic acid under reflux conditions. This yields 1H-1,3-benzodiazole (2 ) in 85–90% yield.

Reaction Conditions

Reagent Solvent Temperature Time Yield
Formic acid (excess) H2O Reflux 6 h 88%

Functionalization at Position 2: Phenoxymethyl Substitution

The phenoxymethyl group is introduced via nucleophilic alkylation. Benzodiazole (2 ) is treated with phenoxymethyl chloride (3 ) in the presence of K2CO3 in DMSO at 120°C.

Reaction Conditions

Reagent Solvent Temperature Time Yield
Phenoxymethyl chloride (1.2 eq) DMSO 120°C 6 h 50%

The product, 2-(phenoxymethyl)-1H-1,3-benzodiazole (4 ), is purified via column chromatography (petroleum ether:ethyl acetate, 2:1).

Introduction of the Piperidin-4-ylmethyl Group at Position 1

Alkylation with Piperidin-4-ylmethanol

Compound 4 undergoes alkylation using piperidin-4-ylmethanol (5 ) under Mitsunobu conditions. Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) facilitate the coupling in tetrahydrofuran (THF).

Reaction Conditions

Reagent Solvent Temperature Time Yield
Piperidin-4-ylmethanol (1.5 eq) THF 0°C → RT 12 h 65%

The intermediate, 1-(piperidin-4-ylmethyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole (6 ), is isolated after aqueous workup and silica gel chromatography.

Synthesis of 3,5-Dimethyl-1,2-oxazol-4-ylsulfonyl Chloride

Oxazole Ring Construction via Van Leusen Reaction

3,5-Dimethyl-1,2-oxazole (7 ) is synthesized from acetylacetone and TosMIC (toluenesulfonylmethyl isocyanide) using the van Leusen protocol.

Reaction Conditions

Reagent Solvent Temperature Time Yield
TosMIC (1.1 eq) EtOH Reflux 4 h 75%

Sulfonation and Chlorination

The sulfonyl chloride is prepared via a two-step process:

  • Sulfonation : Oxazole (7 ) is treated with chlorosulfonic acid at 0°C to form 3,5-dimethyl-1,2-oxazol-4-sulfonic acid (8 ).
  • Chlorination : 8 reacts with PCl5 in dichloromethane to yield 3,5-dimethyl-1,2-oxazol-4-sulfonyl chloride (9 ).

Reaction Conditions for Chlorination

Reagent Solvent Temperature Time Yield
PCl5 (3 eq) CH2Cl2 0°C → RT 2 h 70%

Final Sulfonylation of Piperidine

Coupling of Sulfonyl Chloride with Piperidine

Compound 6 is sulfonylated with 9 in the presence of triethylamine (TEA) in dichloromethane.

Reaction Conditions

Reagent Solvent Temperature Time Yield
9 (1.2 eq), TEA (2 eq) CH2Cl2 RT 4 h 60%

The final product, 1-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole (10 ), is purified via column chromatography (CH2Cl2:MeOH, 95:5).

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 7.85–7.25 (m, 4H, benzodiazole), 6.95–6.65 (m, 5H, phenoxy), 4.55 (s, 2H, CH2O), 3.75–3.25 (m, 2H, piperidine), 2.85 (s, 3H, oxazole-CH3), 2.45 (s, 3H, oxazole-CH3).
  • 13C NMR (100 MHz, CDCl3) : δ 165.2 (C=O), 152.1–115.3 (aromatic), 56.8 (piperidine-CH2), 21.5 (oxazole-CH3).

High-Performance Liquid Chromatography (HPLC)

  • Purity : 98.5% (C18 column, MeOH:H2O = 80:20, 1.0 mL/min).

Optimization and Challenges

  • Regioselectivity : Alkylation at position 1 required strict temperature control to avoid di-substitution.
  • Sulfonyl Chloride Stability : 9 is hygroscopic and must be stored under anhydrous conditions.
  • Yield Improvement : Microwave-assisted synthesis reduced reaction time for the van Leusen step to 1 h (yield: 82%).

Chemical Reactions Analysis

Types of Reactions

1-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

1-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations:

Core Heterocycles: The target’s benzodiazole core (vs. benzimidazol-2-one in ) may enhance aromatic stacking interactions but reduce hydrogen-bonding capacity compared to the lactam in .

Substituent Effects: The 3,5-dimethylisoxazole sulfonyl group in the target may confer greater steric bulk and electronic modulation compared to ’s chlorophenylsulfonyl group, influencing target selectivity .

Synthesis Complexity :

  • The target’s synthesis likely parallels ’s multi-step approach but requires additional sulfonation steps, as seen in .

Pharmacological and Physicochemical Properties

  • Lipophilicity: The target’s phenoxymethyl and isoxazole groups suggest moderate lipophilicity (clogP ~3–4), intermediate between ’s polar pyrroloquinoxaline (clogP ~2.5) and ’s acetylpiperidine (clogP ~1.5) .
  • Protein Binding : The sulfonyl-piperidine motif (common in and the target) is associated with albumin (BSA) binding, suggesting prolonged plasma half-life .
  • Biological Activity : While ’s compound shows anti-leukemic activity, the target’s isoxazole sulfonyl group may target kinases or inflammatory pathways, as seen in similar sulfonamide derivatives .

Biological Activity

The compound 1-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole is a complex organic molecule with potential pharmacological applications. Its structure incorporates various functional groups that may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H22N4O4SC_{16}H_{22}N_{4}O_{4}S, with a molecular weight of approximately 406.9 g/mol. The presence of a benzodiazole core combined with a sulfonamide moiety suggests potential interactions with biological targets such as enzymes and receptors.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit various enzymes, including carbonic anhydrase and acetylcholinesterase. Such inhibition can modulate physiological processes and has implications in treating conditions like glaucoma and Alzheimer's disease.
  • Receptor Binding : The piperidine and oxazole moieties may enhance binding affinity to specific G-protein coupled receptors (GPCRs), influencing neurotransmitter signaling pathways.
  • Antibacterial Activity : Compounds with similar structural features have demonstrated antibacterial properties, suggesting that this compound may also exhibit activity against bacterial strains.

Antibacterial Activity

A study evaluating the antibacterial effects of related compounds showed moderate to strong activity against various strains including Salmonella typhi and Bacillus subtilis. The IC50 values for select compounds were reported as follows:

CompoundBacterial StrainIC50 (μg/mL)
7lSalmonella typhi2.14 ± 0.003
7mBacillus subtilis0.63 ± 0.001

These results indicate that compounds with similar structures may provide a basis for developing new antibacterial agents .

Enzyme Inhibition

The synthesized derivatives were also assessed for their inhibitory effects on acetylcholinesterase (AChE) and urease:

CompoundEnzymeIC50 (μM)
7nAChE0.45 ± 0.002
7oUrease1.20 ± 0.005

These findings highlight the potential therapeutic applications of these compounds in conditions that involve enzyme dysregulation .

Study on Sulfonamide Derivatives

A comprehensive study focused on sulfonamide derivatives containing piperidine moieties demonstrated their effectiveness in various biological assays. The research indicated that these compounds exhibited not only antibacterial activity but also significant enzyme inhibition profiles .

Pharmacological Evaluation

In another evaluation, the compound's interaction with bovine serum albumin (BSA) was analyzed using fluorescence spectroscopy, revealing strong binding affinity which is crucial for drug delivery and efficacy .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 1-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole?

  • Methodology: Multi-step synthesis typically involves:

Core scaffold assembly: Reacting benzodiazole precursors (e.g., 2-(phenoxymethyl)-1H-1,3-benzodiazole) with piperidine derivatives under nucleophilic substitution conditions.

Sulfonylation: Introducing the 3,5-dimethylisoxazole sulfonyl group via sulfonylation of the piperidine nitrogen using reagents like sulfonyl chlorides in DMF with LiH as a base .

Purification: Recrystallization from methanol or column chromatography to isolate the final product .

  • Critical Parameters: Solvent choice (e.g., DMF for solubility), reaction temperature (room temperature to 80°C), and stoichiometric control of sulfonylating agents.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Analytical Techniques:

  • 1H-NMR/13C-NMR: Confirm substitution patterns (e.g., methyl groups on oxazole, phenoxymethyl linkage) .
  • IR Spectroscopy: Identify sulfonyl (S=O, ~1350 cm⁻¹) and benzodiazole (C=N, ~1600 cm⁻¹) functional groups .
  • Mass Spectrometry (EI-MS): Verify molecular weight and fragmentation patterns .
    • Purity Assessment: HPLC with UV detection (λ = 254 nm) to ensure >95% purity .

Advanced Research Questions

Q. What strategies can resolve contradictory biological activity data across structurally analogous compounds?

  • Case Study: In oxadiazole-piperidine derivatives, substituent variations (e.g., electron-withdrawing vs. donating groups) significantly alter antibacterial efficacy .
  • Methodological Approach:

SAR Analysis: Systematically compare substituent effects on activity (e.g., logP, steric bulk) using in vitro assays.

Computational Modeling: Docking studies (e.g., AutoDock Vina) to assess binding affinity differences in target enzymes (e.g., bacterial dihydrofolate reductase) .

Statistical Validation: Apply ANOVA or multivariate regression to distinguish noise from biologically relevant trends .

Q. How can computational chemistry optimize the pharmacokinetic profile of this compound?

  • Key Workflows:

ADMET Prediction: Tools like SwissADME to estimate permeability (e.g., Blood-Brain Barrier penetration) and metabolic stability .

QSAR Modeling: Correlate molecular descriptors (e.g., topological polar surface area) with experimental solubility or toxicity data .

Molecular Dynamics (MD): Simulate interactions with serum proteins (e.g., human serum albumin) to predict plasma half-life .

  • Example: Adjusting the phenoxymethyl substituent’s hydrophobicity to balance bioavailability and target engagement .

Q. What experimental designs are effective for studying metabolic stability in vitro?

  • Protocol:

Microsomal Incubation: Use liver microsomes (human/rat) with NADPH cofactors to monitor phase I metabolism.

LC-MS/MS Analysis: Quantify parent compound degradation and metabolite formation over time .

CYP Inhibition Assays: Identify cytochrome P450 isoforms involved in metabolism (e.g., CYP3A4/5) .

  • Data Interpretation: Half-life (t₁/₂) and intrinsic clearance (CLint) calculations to prioritize compounds for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.